

# Application Notes and Protocols for Wear Resistance Testing of Multicomponent Bearing Alloys

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides detailed application notes and protocols for standardized wear resistance testing of multicomponent bearing alloys. It is intended to guide researchers in obtaining reliable and reproducible data for material selection and development.

# **Introduction to Wear Resistance in Bearing Alloys**

Wear is a critical failure mode for bearing alloys, leading to dimensional changes, loss of performance, and eventual seizure of mechanical components. Multicomponent bearing alloys, such as those based on tin (Babbitt), aluminum, and copper (bronze), are designed to exhibit low friction and high wear resistance under various operating conditions. The evaluation of these properties is crucial for predicting the service life and reliability of bearings.[1] Standardized wear testing methodologies provide a framework for comparing the performance of different alloys under controlled laboratory conditions.[2]

This document outlines the protocols for three common wear testing methods: Pin-on-Disk (ASTM G99), Block-on-Ring (ASTM G77), and Journal Bearing wear testing.

# **Key Performance Parameters**

The primary parameters used to characterize the wear resistance of bearing alloys are:



- Coefficient of Friction (COF): A dimensionless number that represents the ratio of the force of friction between two bodies and the force pressing them together. A lower COF generally indicates better lubricity and lower energy loss.[3]
- Wear Rate: The volume or mass of material removed per unit of sliding distance or time. It is
  a direct measure of a material's resistance to wear.[4]
- Specific Wear Rate: The volumetric wear rate normalized by the applied load, providing a
  material property that is less dependent on the specific test conditions.

# Data Presentation: Comparative Wear and Friction Data

The following tables summarize typical wear and friction data for various multicomponent bearing alloys under different testing conditions. This data is compiled from various literature sources and should be used for comparative purposes.

Table 1: Pin-on-Disk Wear Test Data for Various Bearing Alloys



Bearing Alloy Composit ion	Counterfa ce Material	Load (N)	Sliding Speed (m/s)	Lubricati on	Coefficie nt of Friction (µ)	Wear Rate (mm³/Nm)
Tin-Based (Babbitt)						
SnSb11Cu 6[5]	Steel	50 - 180	0.8 - 3.8	Dry	0.25 - 0.45	(Data not uniformly reported)
Aluminum- Based						
Al-12Sn- 1Cu[6]	Steel	29.43	1	Oil (20W40)	~0.05 - 0.15	(Data not uniformly reported)
Al-20Sn- 1Cu[6]	Steel	33.35	1	Oil (20W40)	~0.05 - 0.12	(Data not uniformly reported)
Al-6Sn- 1Cu-1Ni[7]	Steel	-	-	-	-	-
Bronze						
Cu-22Pb- 4Sn[8]	EN31 Steel	20 - 120	1 - 5	Dry	0.30 - 0.55	(Data not uniformly reported)
Bronze vs. 100Cr6[9] [10]	100Cr6 Steel	10 - 30	0.005 - 0.015	Oil with/withou t abrasive	0.08 - 0.15	(Data not uniformly reported)

Table 2: Block-on-Ring Wear Test Data for Bearing Alloys



Bearing Alloy Composit ion	Ring Material	Load (N)	Rotationa I Speed (rpm)	Lubricati on	Coefficie nt of Friction (µ)	Volumetri c Loss (mm³)
Tin-Based (Babbitt)						
B83 (SnSb11C u6)[5]	Steel	67	136	Dry & Wet	0.15 - 0.30	(Data varies with conditions)
B89 (SnSb7Cu 4)[5]	Steel	67	136	Dry & Wet	0.12 - 0.25	(Data varies with conditions)
Bronze						
Sintered Bronze[11]	Steel	-	-	Various Oils	-	Significantl y higher than Babbitt

Note: Direct comparison of wear rates between different studies can be challenging due to variations in test parameters and reporting units. The data presented here is for illustrative purposes.

# Experimental Protocols Pin-on-Disk Wear Test (ASTM G99)

The Pin-on-Disk test is a widely used method for determining the sliding wear of materials.[12] [13][14] A stationary pin or ball is brought into contact with a rotating disk under a specified load.

# 4.1.1. Apparatus

A Pin-on-Disk tribometer consisting of a rotating stage for the disk specimen, a lever arm for applying a normal load to the pin specimen, and sensors for measuring frictional force and



wear.[12]

### 4.1.2. Specimen Preparation

- Disk Specimen: Typically a flat, circular disk with a diameter of 30-100 mm and a thickness of 2-10 mm. The surface should have a roughness of 0.8 μm Ra or better, unless the effect of surface finish is being studied.[15]
- Pin Specimen: A cylindrical or spherical pin, typically with a diameter of 2-10 mm. The tip of the pin is often radiused.[12]
- Cleaning: Thoroughly clean both the pin and disk specimens with a suitable solvent (e.g., acetone, ethanol) to remove any contaminants and dry them completely before testing.[16]

#### 4.1.3. Test Procedure

- Secure the disk specimen to the rotating stage of the tribometer.
- Mount the pin specimen in the holder on the lever arm.
- Apply the desired normal load to the pin specimen. Common loads for bearing alloys range from 10 N to 100 N.
- Set the rotational speed of the disk to achieve the desired sliding velocity. Typical sliding speeds are in the range of 0.1 to 2 m/s.[4]
- Set the desired sliding distance or test duration.
- If conducting a lubricated test, apply the lubricant to the disk surface before starting the test.
- Start the test and record the frictional force and wear (e.g., vertical displacement of the pin) continuously.
- After the test is complete, carefully remove the specimens.
- Clean the specimens and measure the wear scar dimensions on both the pin and the disk using a profilometer or microscope.



• Calculate the volumetric wear for both the pin and the disk.

# 4.1.4. Data Analysis and Calculations

- Coefficient of Friction ( $\mu$ ):  $\mu$  = Ff / Fn where Ff is the measured frictional force and Fn is the applied normal load.
- Volumetric Wear (V): Calculate the volume of material lost from the pin and the disk based
  on the geometry of the wear scars. For a spherical pin tip, the wear volume can be
  calculated from the wear scar diameter. For the disk, the wear volume is calculated from the
  cross-sectional area of the wear track and the track length.[15]
- Wear Rate (W): W = V / d where V is the volumetric wear and d is the total sliding distance.
- Specific Wear Rate (Ks): Ks = V / (Fn \* d)

# **Block-on-Ring Wear Test (ASTM G77)**

The Block-on-Ring test is used to evaluate the wear resistance of materials in a line contact configuration.[17][18][19][20] A stationary rectangular block is pressed against a rotating ring.

#### 4.2.1. Apparatus

A Block-on-Ring test machine consisting of a rotating spindle for the ring specimen, a loading mechanism for the block specimen, and instrumentation to measure frictional torque and temperature.[19]

# 4.2.2. Specimen Preparation

- Ring Specimen: A cylindrical ring, typically with a ground outer surface.
- Block Specimen: A rectangular block.
- Cleaning: Clean both specimens with a suitable solvent and dry them thoroughly.[19]

#### 4.2.3. Test Procedure

Mount the ring specimen on the rotating spindle.



- Secure the block specimen in the holder.
- Apply the desired normal load.
- Set the rotational speed of the ring.
- If lubricated, immerse the lower part of the ring in a lubricant bath or use a drip-feed system.
- Start the test and record the frictional torque and temperature.
- After the specified number of revolutions or time, stop the test.
- Measure the wear scar on the block and any wear on the ring.
- Calculate the volumetric wear.

#### 4.2.4. Data Analysis and Calculations

- Coefficient of Friction (μ): Calculated from the measured frictional torque, the applied load, and the ring radius.
- Volumetric Wear (V): Calculated from the dimensions of the wear scar on the block.

# **Journal Bearing Wear Test**

This test simulates the operating conditions of a journal bearing more closely than the pin-on-disk or block-on-ring tests.[21][22][23] It involves a rotating shaft supported by one or more stationary bearing specimens.

#### 4.3.1. Apparatus

A specialized journal bearing test rig consisting of a motor-driven shaft, a housing for the bearing specimens, a loading system, a lubrication system, and sensors for measuring frictional torque, temperature, and oil pressure.[22][23]

#### 4.3.2. Specimen Preparation

• Shaft: A cylindrical shaft with a surface finish representative of the intended application.



- Bearing Specimen: A cylindrical or semi-cylindrical bearing shell.
- Cleaning: Thoroughly clean all components before assembly.

#### 4.3.3. Test Procedure

- Install the bearing specimens in the housing.
- Mount the shaft within the bearings.
- Assemble the test rig and connect the lubrication system.
- Apply the desired radial load to the bearing.
- Start the shaft rotation and set the desired speed.
- Circulate the lubricant at a specified temperature and pressure.
- Monitor and record frictional torque, bearing temperature, and oil film pressure throughout the test.
- Run the test for a predetermined duration or until a specific wear limit is reached.
- Disassemble the rig and inspect the bearing and shaft surfaces for wear.
- Quantify wear by measuring dimensional changes or weight loss.

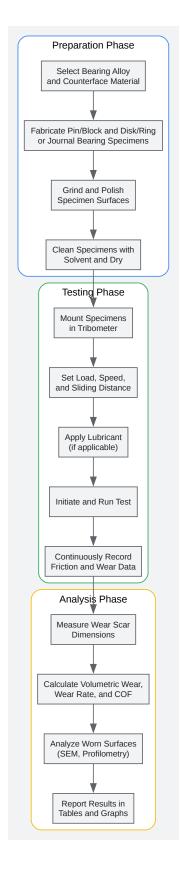
# 4.3.4. Data Analysis and Calculations

- Frictional Torque: Directly measured by a torque sensor.
- Wear: Determined by measuring the change in the dimensions of the bearing and shaft or by weight loss.

# Visualization of Workflows and Relationships Experimental Workflow for Wear Testing



The following diagram illustrates the general workflow for conducting a wear test on a multicomponent bearing alloy.



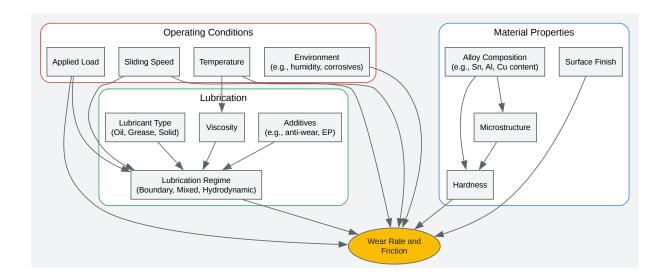


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Caption: General experimental workflow for wear resistance testing.

# **Logical Relationships of Factors Affecting Wear**

The wear of multicomponent bearing alloys is a complex phenomenon influenced by several interrelated factors. The following diagram illustrates these relationships.



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# Methodological & Application





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